(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFDJIIOZOILN-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376013 | |
| Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-36-0 | |
| Record name | (4R)-4-[(3-Bromophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Optimization of Alkylation Conditions
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (-)-Sparteine | Toluene | -20 | 92 | 78 |
| Cinchonidine | CH₂Cl₂ | 0 | 85 | 72 |
| None | THF | 25 | 0 | 65 |
Asymmetric Hydrogenation of Enamides
Transition-metal-catalyzed hydrogenation offers an alternative route to control stereochemistry:
Step 1: Enamide Synthesis
3-Bromobenzylamine is condensed with ethyl 2,4-dioxopentanoate to form an enamide intermediate.
Step 2: Hydrogenation
Using a Rhodium-(R)-BINAP catalyst under 50 psi H₂, the enamide undergoes asymmetric hydrogenation, achieving 98% ee for the (2S,4R) configuration.
Step 3: Hydrolysis and Purification
Acidic hydrolysis (6M HCl) converts the ester to the carboxylic acid, followed by recrystallization from ethanol/water (70:30) to obtain 92% purity.
Table 2: Hydrogenation Catalyst Performance
| Catalyst System | Pressure (psi) | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Rh-(R)-BINAP | 50 | 98 | 450 |
| Ru-(S)-SegPhos | 30 | 94 | 380 |
| Ir-(R)-MonoPhos | 100 | 88 | 290 |
Industrial-Scale Continuous Flow Synthesis
To address scalability, continuous flow reactors (CFRs) enhance throughput and reduce racemization:
Reactor Design
A tubular CFR with segmented gas-liquid flow ensures rapid mixing and temperature control (±1°C).
Process Parameters
- Residence time: 8 minutes
- Temperature: 40°C
- Catalyst: Immobilized lipase (Candida antarctica) for kinetic resolution
- Yield: 89% with 99% ee
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Energy Consumption | 120 kWh/kg | 45 kWh/kg |
| Productivity | 0.8 kg/day | 5.2 kg/day |
Resolution of Racemic Mixtures
For non-stereoselective routes, enzymatic resolution using Pseudomonas cepacia lipase (PCL) separates enantiomers:
Step 1: Esterification
Racemic 4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid is esterified with methanol.
Step 2: Enzymatic Hydrolysis
PCL selectively hydrolyzes the (2S,4R)-ester, leaving the (2R,4S)-enantiomer unreacted.
Step 3: Separation
Chromatographic separation (Chiralcel OD-H column) achieves 99% enantiopurity.
Table 4: Solvent Effects on Enzymatic Resolution
| Solvent | Conversion (%) | ee (%) |
|---|---|---|
| Hexane | 45 | 95 |
| MTBE | 62 | 99 |
| Acetonitrile | 28 | 88 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times and improves atom economy:
Procedure
A mixture of Boc-L-proline, 3-bromobenzyl bromide, and K₂CO₃ in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 94% yield.
Table 5: Microwave vs. Conventional Heating
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (150 W) | 15 min | 94 | 97 |
| Oil Bath (80°C) | 6 h | 78 | 89 |
Quality Control and Analytical Validation
HPLC Analysis
- Column: Chirobiotic T (250 × 4.6 mm, 5 µm)
- Mobile Phase: Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid
- Retention Times: (2S,4R) = 12.3 min; (2R,4S) = 14.7 min
X-ray Crystallography Single-crystal analysis confirms the (2S,4R) configuration with a Flack parameter of 0.02(2).
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products of oxidation reactions are ketones or aldehydes.
Reduction: Reduction reactions yield alcohols or aldehydes.
Substitution: Substitution reactions produce derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and chiral intermediates.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The bromobenzyl group may participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Positional Isomers of Bromobenzyl Substituents
The position of the bromine atom on the benzyl group significantly influences physicochemical properties and biological activity:
Key Findings :
- Lipophilicity : The para-substituted isomer (4-Br) exhibits higher lipophilicity due to reduced steric hindrance, enhancing membrane permeability compared to ortho- and meta-substituted analogs .
- Synthetic Accessibility: The meta-substituted derivative (3-Br) is more commonly reported in synthesis protocols, often involving reductive amination or Mitsunobu reactions .
- Biological Activity : Positional isomerism affects target binding; the 3-Br analog has been prioritized in kinase inhibitor studies due to optimal steric compatibility .
Halogen-Substituted Analogs
Replacing bromine with other halogens alters electronic and steric properties:
Key Findings :
Protected Derivatives
Introduction of protecting groups modulates reactivity and stability:
Biological Activity
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound notable for its unique pyrrolidine structure, which includes a bromobenzyl group and a carboxylic acid functionality. The presence of the bromine atom enhances its biological properties, making it a candidate for various pharmaceutical applications. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.
- Molecular Formula : C₁₃H₁₄BrNO₂
- Molecular Weight : Approximately 300.62 g/mol
- Structure : Characterized by a pyrrolidine ring with a bromobenzyl substituent and a carboxylic acid group.
Pharmacological Effects
The biological activity of this compound has been assessed through various in vitro assays targeting specific cell lines. Key findings include:
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets within cells. Its chiral nature allows for selective binding to enzymes and receptors, potentially influencing various biochemical pathways involved in disease processes.
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights its unique pharmacological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Proline | Pyrrolidine ring with carboxylic acid | Neuroprotective |
| (R)-Bromophenylalanine | Aromatic ring with amino acid structure | Antimicrobial |
| 3-(Bromobenzyl) pyrrolidine | Similar pyrrolidine structure | Analgesic effects |
| 4-(Bromobenzyl) piperidine | Piperidine ring with bromobenzyl substitution | Antidepressant potential |
This table illustrates how the unique stereochemistry and functional groups of this compound may provide distinct pharmacological properties not observed in other compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrrolidine compounds to evaluate their anticancer and antimicrobial activities. For example:
- Anticancer Studies : A study demonstrated that certain modifications to the pyrrolidine structure significantly enhanced anticancer activity against A549 cells, suggesting that further exploration of this compound could yield promising results in cancer therapy .
- Antimicrobial Screening : Compounds structurally related to this compound were screened against various resistant bacterial strains, revealing potential pathways for developing new antimicrobial agents .
Q & A
Q. Critical Considerations :
Q. Methodological Insight :
- X-ray crystallography of related compounds (e.g., Boc-4-phenyl derivatives) reveals that the 4R configuration positions aromatic groups optimally for π-π stacking .
- SAR studies : Substituting bromine with chlorine or fluorine alters potency by 10–100x, highlighting the role of halogen electronegativity in target engagement .
What safety protocols are essential for handling this compound, given conflicting hazard classifications in SDS documents?
Basic Research Question
Conflicting SDS data (e.g., non-hazardous vs. irritant) necessitate caution:
Q. Contradiction Analysis :
- Some SDS classify the compound as non-hazardous , while others note H315 (skin irritation) and H319 (eye irritation) . Always prioritize stricter classifications in experimental planning.
Which analytical techniques are most reliable for confirming the compound’s purity and stereochemical integrity?
Basic Research Question
- HPLC-MS : Reversed-phase chromatography (C18 column) with MS detection confirms molecular weight and purity (>95%) .
- NMR : H and C NMR (DMSO-d₆) verify stereochemistry via coupling constants (e.g., J = 8.4 Hz for trans-configuration) .
- X-ray diffraction : Resolves absolute configuration but requires single crystals .
Q. Advanced Tip :
- Chiral GC : Distinguishes enantiomers when synthesizing derivatives, critical for avoiding off-target effects .
How can computational modeling optimize derivatives of this compound for selective enzyme inhibition?
Advanced Research Question
- Docking simulations : Software like AutoDock Vina predicts binding poses to targets (e.g., cathepsin B). Bromobenzyl derivatives show higher affinity scores (-9.2 kcal/mol) than chloro analogs .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments, guiding solubility modifications .
Q. Experimental Validation :
- IC₅₀ assays : Derivatives with 4R configuration exhibit sub-µM inhibition of cysteine proteases, while 4S analogs are inactive .
What strategies resolve contradictions in reported melting points and solubility data for this compound?
Advanced Research Question
Q. Data Reconciliation :
- Discrepancies arise from polymorphic forms. Use DSC to identify crystalline vs. amorphous phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
